molecular formula C15H18FN3OS B12266625 5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine

5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine

Cat. No.: B12266625
M. Wt: 307.4 g/mol
InChI Key: OSMYJFPGOFAFSL-UHFFFAOYSA-N
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Description

5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group, which is further connected to a pyrrolidine ring This pyrrolidine ring is bonded to a thiazole ring, which is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.

    Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using a suitable linker, such as a methylene bridge.

    Substitution Reactions: The final step involves the substitution of the pyridine ring with a fluorine atom and a methoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. The presence of the thiazole ring suggests possible antimicrobial or antifungal properties, which can be investigated for developing new pharmaceuticals.

Medicine

In medicinal chemistry, the compound can be studied for its potential therapeutic effects. The combination of the pyridine, pyrrolidine, and thiazole rings may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine likely involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine lies in its combination of three distinct rings (pyridine, pyrrolidine, and thiazole) and the presence of a fluorine atom. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18FN3OS

Molecular Weight

307.4 g/mol

IUPAC Name

5-[[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C15H18FN3OS/c1-11-14(21-10-18-11)8-19-5-4-12(7-19)9-20-15-3-2-13(16)6-17-15/h2-3,6,10,12H,4-5,7-9H2,1H3

InChI Key

OSMYJFPGOFAFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CN2CCC(C2)COC3=NC=C(C=C3)F

Origin of Product

United States

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